PD318088

描述

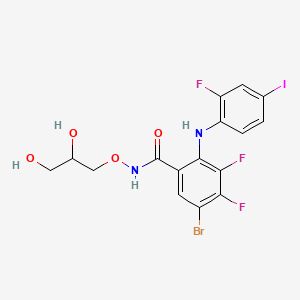

Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSGBYXSKOLAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437004 |

Source

|

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-00-7 |

Source

|

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of PD318088: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD318088 is a highly potent and specific inhibitor of the dual-specificity mitogen-activated protein kinase kinases, MEK1 and MEK2. As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Mechanism of Action: Allosteric, Non-ATP Competitive Inhibition

This compound exerts its inhibitory effect through a sophisticated allosteric mechanism. Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound occupies a unique hydrophobic pocket adjacent to the ATP-binding site.[1][2] This binding is non-competitive with respect to ATP.[2]

Upon binding, this compound, in conjunction with MgATP, induces and stabilizes a conformational change in MEK1/2, locking the enzyme in a catalytically inactive state.[1] This altered conformation prevents the proper alignment of catalytic residues and blocks the phosphorylation of its sole known substrates, ERK1 and ERK2.[1] The binding of this compound and MgATP to MEK1 also disrupts the formation of tetramers and higher-order aggregates.[2][3]

Key molecular interactions for this class of inhibitors include hydrogen bonding between the hydroxamate oxygens of the inhibitor and Lys97, as well as a dipolar interaction between the 4-fluorine atom on the A ring and the backbone amide nitrogens of Val211 and Ser212.[4] This allosteric mode of inhibition confers a high degree of selectivity for MEK1/2 over other kinases.

Quantitative Data Summary

The potency and binding characteristics of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data for this inhibitor.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC50 | MEK1 | 0.015 - 56.7 nM | In vitro Kinase Assay (Kinase-Glo) | [4] |

| Kd (monomer-dimer) | MEK1 & MEK2 | ~75 nM (apo) | Analytical Ultracentrifugation | [2] |

| Kd (monomer-dimer) | MEK1 & MEK2 | ~140 nM (with this compound and MgATP) | Analytical Ultracentrifugation | [2][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical MEK/ERK signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

PD318088: A Technical Guide to a Non-ATP Competitive MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD318088, a potent and selective non-ATP competitive inhibitor of MEK1 and MEK2. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Understanding this compound

This compound is a small molecule inhibitor that targets Mitogen-activated protein kinase kinase (MEK) 1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.

What distinguishes this compound is its non-ATP competitive mechanism of inhibition. Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to an allosteric pocket adjacent to the ATP-binding site.[2][3] This allosteric binding locks MEK in an inactive conformation, preventing its phosphorylation of downstream targets, primarily ERK1 and ERK2.[4] This mode of action confers high selectivity for MEK over other kinases.

Data Presentation

This section summarizes the available quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Target(s) | Comments | Reference(s) |

| IC50 | 1.4 nM | MEK1/MEK2 | In vitro enzymatic assay. | [5] |

| Kd (monomer-dimer) | ~75 nM | MEK1 & MEK2 | Dimerization disassociation constant in the absence of the inhibitor. | [6] |

| Kd (monomer-dimer) | ~140 nM | MEK1 & MEK2 | Dimerization disassociation constant in the presence of this compound and MgATP. The inhibitor slightly increases the dissociation constant. | [3][6] |

Signaling Pathways and Inhibitory Mechanism

The following diagrams illustrate the MEK/ERK signaling pathway and the mechanism of action of this compound.

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of this compound.

Caption: Non-ATP competitive binding mechanism of this compound to MEK.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro MEK1 Kinase Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of MEK1.

Materials:

-

Purified, active MEK1 enzyme

-

Inactive ERK2 (as substrate)

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Multilabel plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add a solution containing MEK1 and inactive ERK2 to each well.

-

Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Km for MEK1.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction and detect the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for the in vitro MEK1 kinase inhibition assay.

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the inhibition of MEK activity in a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF, if required to stimulate the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

If necessary, serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-4 hours.

-

If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.

-

Quantify the band intensities using densitometry software.

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound is a valuable research tool for investigating the role of the MEK/ERK signaling pathway in various biological processes, particularly in the context of cancer. Its non-ATP competitive mechanism of action provides a high degree of selectivity, making it a powerful probe for dissecting cellular signaling events. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent MEK inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BindingDB PrimarySearch_ki [bindingdb.org]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Discovery and Development of PD318088

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD318088 is a potent and selective, non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent driver of cellular proliferation in a variety of human cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its evaluation, and a description of the signaling pathways it modulates.

Introduction

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many cancers. As the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2, MEK1 and MEK2 represent strategic targets for therapeutic intervention.

This compound emerged from research efforts focused on developing non-ATP competitive inhibitors of MEK. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site, often leading to greater selectivity and a different pharmacological profile. This compound is an analog of the earlier MEK inhibitor, PD184352, and was developed to explore the structure-activity relationships of this chemical class.

Mechanism of Action

This compound is a highly specific allosteric inhibitor of both MEK1 and MEK2.[1][2][3][4][5][6] It binds to a unique hydrophobic pocket on the MEK enzyme that is adjacent to, but distinct from, the ATP-binding site.[7] This binding is not competitive with ATP.[4] The binding of this compound stabilizes MEK in an inactive conformation, preventing its phosphorylation and activation by upstream RAF kinases. Consequently, this blocks the subsequent phosphorylation and activation of the downstream targets of MEK, ERK1 and ERK2.

Crystallographic studies have revealed key interactions between this compound and the MEK1 protein. These include hydrogen bonding interactions with the side chain of Lys97 and the backbone amides of Val211 and Ser212.[7] Furthermore, this compound influences the dimerization of MEK1 and MEK2. In the presence of MgATP, this compound increases the dissociation constant (Kd) for the MEK1/2 monomer-dimer equilibrium from approximately 75 nM to 140 nM, suggesting that it favors the monomeric state.[3][4][5][6][8]

Quantitative Data

The inhibitory activity of this compound against MEK1 has been quantified, demonstrating its high potency.

| Parameter | Value | Target | Notes |

| IC50 | 1.4 nM | MEK1 | As disclosed in a patent document. |

| Kd | ~140 nM | MEK1/2 Dimer | Dissociation constant in the presence of this compound and MgATP. The baseline Kd for the monomer-dimer equilibrium is ~75 nM.[3][4][5][6][8] |

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against MEK1 using a luminescence-based kinase assay.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO).

-

Add a solution containing MEK1 and inactive ERK2 to each well.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of ERK Phosphorylation (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.

Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., HT-29 or COLO205, which have a BRAF V600E mutation)

-

Cell culture medium and supplements

-

This compound

-

Growth factors (e.g., EGF) for stimulation (if required)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the primary antibody against t-ERK to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line (e.g., COLO205 or HCT116 for colorectal cancer)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The RAS/RAF/MEK/ERK Signaling Pathway and Inhibition by this compound

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of allosteric inhibition of MEK1/2 by this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound in an in vitro MEK1 kinase assay.

Experimental Workflow for Cellular p-ERK Western Blot

Caption: Step-by-step workflow for assessing p-ERK inhibition by this compound using Western blot.

Synthesis

Conclusion

This compound is a valuable research tool for studying the biological roles of the MEK/ERK signaling pathway. As a potent and selective allosteric inhibitor of MEK1/2, it provides a means to dissect the downstream consequences of MEK inhibition in various cellular and in vivo models. While it has been primarily used in a preclinical research setting, the insights gained from studies with this compound and its analogs have contributed to the broader understanding of MEK inhibition as a therapeutic strategy in oncology. Further characterization of its activity against MEK2, its pharmacokinetic properties, and its efficacy in a wider range of preclinical models would provide a more complete picture of its potential.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | MEK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. medchemexpress.com [medchemexpress.com]

Introduction to the MAPK/ERK Signaling Pathway and PD318088

An In-depth Technical Guide to PD318088's Role in the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This document details its mechanism of action, presents quantitative data on its activity, and provides detailed protocols for key experiments used to characterize its effects.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transduces signals from cell surface receptors to the DNA in the nucleus.[1] This pathway regulates a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis. The canonical activation sequence involves a series of protein kinases: Ras, followed by Raf, MEK (MAPK/ERK kinase), and finally ERK (MAPK).[2] Dysregulation of the MAPK/ERK pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[2]

This compound is a small-molecule inhibitor of MEK1 and MEK2.[3] It is an analog of PD184352 and functions as a non-ATP competitive, allosteric inhibitor.[2] This mechanism of action provides a high degree of selectivity and potency.

Mechanism of Action of this compound

This compound binds to a unique allosteric pocket adjacent to the ATP-binding site of the MEK1 and MEK2 enzymes.[4] Its binding is not mutually exclusive with ATP; in fact, this compound binds simultaneously with ATP to form a ternary complex.[2] This binding locks MEK1/2 in an inactive conformation, which prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2.[4]

The formation of the ternary complex with this compound and MgATP also has an impact on the oligomeric state of MEK. It has been shown to abolish the formation of tetramers and other higher-order aggregates of MEK1.[2] Furthermore, it moderately increases the dissociation constant (Kd) for the dimerization of both MEK1 and MEK2.[5] This suggests that the inhibitory effect of this compound results from localized conformational changes within the active site rather than a global structural alteration.[2]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and other relevant MEK inhibitors.

Table 1: Effect of this compound on MEK1/2 Dimerization

| Parameter | Condition | MEK1 | MEK2 |

| Dimerization Dissociation Constant (Kd) | Basal | ~75 nM | ~75 nM |

| Dimerization Dissociation Constant (Kd) | + this compound & MgATP | ~140 nM | ~140 nM |

Data sourced from Selleck Chemicals and TargetMol.[5][6]

Table 2: In Vitro Potency of Selected MEK Inhibitors

| Inhibitor | Target | IC50 |

| This compound Analogs | MEK1 | 0.015 nM - 56.7 nM[4] |

| Selumetinib (AZD6244) | MEK1 | 14 nM[7] |

| Trametinib (GSK1120212) | MEK1 / MEK2 | 0.92 nM / 1.8 nM[7] |

Note: While specific IC50 values for this compound were not found in the provided search results, the data for its close analogs demonstrate the high potency of this chemical series.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro MEK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of MEK1 in a cell-free system. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common method.[4]

Objective: To determine the IC50 value of this compound for MEK1 inhibition.

Materials:

-

Purified, active MEK1 enzyme

-

Inactive ERK2 (substrate)

-

ATP

-

This compound

-

Kinase-Glo® Reagent

-

96-well plates

-

Multilabel plate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add a solution containing purified active MEK1 and inactive ERK2 to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 30 minutes.

-

After incubation, add an equal volume of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well.

-

Incubate at room temperature for an additional 30 minutes to allow the luminescent signal to stabilize.

-

Measure the bioluminescence using a multilabel plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | MEK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to PD318088: A Potent Allosteric MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD318088 is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. As a non-ATP competitive, allosteric inhibitor, this compound offers a distinct mechanism of action with potential applications in cancer research and therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its role in the MAPK/ERK signaling cascade.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide, is a synthetic organic compound. Its structure is characterized by a di-halogenated phenyl ring linked to a fluorinated and iodinated aniline moiety.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₃BrF₃IN₂O₄ | [1] |

| Molecular Weight | 561.09 g/mol | [1] |

| CAS Number | 391210-00-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (≥ 112 mg/mL) and Ethanol (≥ 14 mg/mL) | [2][3] |

| Storage | Store at -20°C for long-term stability | [2] |

Mechanism of Action

This compound is an allosteric inhibitor of MEK1 and MEK2.[3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound binds to a unique hydrophobic pocket adjacent to the ATP-binding site.[4] This binding is not mutually exclusive with ATP binding; in fact, this compound forms a ternary complex with MEK and MgATP.[1][3]

The formation of this ternary complex induces a conformational change in MEK, locking it in an inactive state. This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream kinases, ERK1 and ERK2.[5] A notable consequence of this compound binding is the moderate increase in the dissociation constant (Kd) for the MEK1 and MEK2 monomer-dimer equilibrium, shifting it towards the monomeric state.[1][3]

Biological Activity

This compound is a potent inhibitor of the MAPK/ERK signaling pathway. While specific IC50 values for this compound are not consistently reported in publicly available literature, its high potency is well-established. For a closely related analog, PD184161, the IC50 value is in the range of 10-100 nM.[5] Furthermore, bifunctional inhibitors incorporating a this compound-like moiety have demonstrated MEK1 inhibition in the low nanomolar to subnanomolar range (0.015 nM < IC50 < 56.7 nM).[4]

| Parameter | Value | Reference |

| Target | MEK1, MEK2 | [3][6] |

| IC50 (MEK1, in vitro kinase assay) | Estimated in the low nanomolar range (based on analogs) | [4][5] |

| EC50 (Cell-based p-ERK inhibition) | Not explicitly reported. Expected to be in the nanomolar range. | |

| Pharmacokinetics (ADME) | No publicly available data. |

Signaling Pathway

This compound targets the core of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, survival, and apoptosis. The pathway is often dysregulated in various cancers.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (substrate)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add the diluted this compound solutions to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the MEK1 enzyme to all wells except the no-enzyme control.

-

Add the inactive ERK2 substrate to all wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro MEK1 kinase assay to determine the IC50 of this compound.

Cell-Based ERK Phosphorylation Assay

This protocol describes a general method to assess the cellular potency of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., A549, D54)[4]

-

Cell culture medium and supplements

-

This compound

-

Growth factor (e.g., EGF) for stimulation (optional)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Fluorescently labeled secondary antibodies

-

96-well clear-bottom black plates

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

(Optional) Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce robust ERK phosphorylation.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with primary antibodies against phospho-ERK and total ERK.

-

Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

-

Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of ERK phosphorylation for each this compound concentration and determine the EC50 value.[7]

Synthesis, Purification, and Characterization

Synthesis:

A plausible synthetic route for this compound can be adapted from the synthesis of similar benzamide derivatives. A key step involves the condensation reaction of a suitable benzoyl chloride with an appropriate aniline derivative.[8] For a closely related compound, the synthesis starts from commercially available 2,3,4-Trifluorobenzoic Acid and 2-Fluoro-4-Iodoaniline.[9]

Purification:

The crude product can be purified using standard laboratory techniques such as flash column chromatography on silica gel.[4]

Characterization:

The structure and purity of the final compound can be confirmed by various analytical methods:

-

¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of fluorine atoms.[8]

-

Mass Spectrometry (MS): To determine the molecular weight.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4]

Conclusion

This compound is a valuable research tool for investigating the MAPK/ERK signaling pathway. Its potent, selective, and allosteric mechanism of inhibition provides a powerful means to probe the biological consequences of MEK1/2 inhibition. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data highlight its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MEK | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof - Eureka | Patsnap [eureka.patsnap.com]

Allosteric Inhibition of MEK1/2 by PD318088: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the allosteric inhibition of MEK1/2 by the small molecule inhibitor, PD318088. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are crucial components of the Ras/Raf/MEK/ERK signaling pathway, a cascade frequently dysregulated in human cancers. Allosteric inhibitors like this compound offer a distinct mechanism of action compared to traditional ATP-competitive inhibitors, providing potential advantages in specificity and overcoming resistance. This document details the molecular mechanism of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathway and inhibitory mechanism.

Introduction to MEK1/2 and the MAPK Pathway

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this pathway.[1][3] They are activated by phosphorylation by Raf kinases (A-Raf, B-Raf, and C-Raf) and, in turn, phosphorylate and activate their only known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6] Constitutive activation of this pathway, often due to mutations in Ras or B-Raf, is a hallmark of many cancers, making MEK1/2 attractive therapeutic targets.[7]

This compound: A Non-ATP Competitive Allosteric Inhibitor

This compound is a potent and specific inhibitor of MEK1 and MEK2.[8][9][10][11] Unlike many kinase inhibitors that compete with ATP for binding at the enzyme's active site, this compound is a non-ATP competitive, allosteric inhibitor.[12][13] This means it binds to a site on the enzyme distinct from the ATP-binding pocket.

Mechanism of Action

This compound binds to a unique, hydrophobic allosteric pocket located adjacent to the Mg-ATP binding site on MEK1.[7][14] X-ray crystallography studies have revealed that this compound and ATP can bind to MEK1 simultaneously, forming a ternary complex.[7][8][15][12][13] The binding of this compound induces localized conformational changes in the active site, which are thought to be the basis of its inhibitory mechanism, rather than causing a global structural change.[8][12][13]

Key interactions for this class of inhibitors include hydrogen bonds between the hydroxamate oxygens and Lys97, and a dipolar interaction between the 4-fluorine atom on one of the phenyl rings and the backbone amide nitrogens of Val211 and Ser212.[14]

Effects on MEK1/2 Dimerization and Oligomerization

The binding of this compound and MgATP to MEK1 and MEK2 has been shown to affect their oligomeric state. Specifically, the formation of the ternary complex leads to a moderate increase in the monomer-dimer dissociation constant (Kd) for both MEK1 and MEK2.[8][15][12][13] Furthermore, the binding of this compound and MgATP to MEK1 abolishes the formation of tetramers and other higher-order aggregates.[8][12][13]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with MEK1 and MEK2.

| Parameter | MEK1 | MEK2 | Conditions | Reference |

| Monomer-Dimer Dissociation Constant (Kd) | ~75 nM (apo) | ~75 nM (apo) | Apo enzyme | [15] |

| ~140 nM | ~140 nM | In the presence of this compound and MgATP | [8][15][12][13] |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. However, a structurally related bifunctional inhibitor (compound 1) displayed an IC50 of 473 nM for MEK1 in an in vitro binding assay.[14]

Signaling Pathways and Inhibition Mechanism Diagrams

The Ras/Raf/MEK/ERK Signaling Pathway

Caption: The canonical Ras/Raf/MEK/ERK signaling cascade.

Allosteric Inhibition of MEK1 by this compound

Caption: Mechanism of MEK1 inhibition by this compound.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize allosteric MEK inhibitors like this compound.

Biochemical Kinase Assay for IC50 Determination

This protocol provides a framework for determining the in vitro potency of an inhibitor against MEK1/2.

Objective: To measure the concentration of this compound required to inhibit 50% of MEK1/2 enzymatic activity (IC50).

Materials:

-

Recombinant active MEK1 or MEK2

-

Recombinant inactive ERK2 (substrate)

-

This compound

-

ATP (including radiolabeled [γ-³²P]ATP)

-

Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 15 mM MgCl₂)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase assay buffer, a fixed concentration of active MEK1/2, and inactive ERK2.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for a defined period (e.g., 15 minutes at 30°C) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specific time at 30°C.

-

Stop the reaction (e.g., by adding a strong acid like phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into ERK2 using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for ERK1/2 Phosphorylation

This protocol assesses the ability of this compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its downstream target, ERK1/2.

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in a relevant cell line.

Materials:

-

Cancer cell line with an activated MAPK pathway (e.g., PANC-1)

-

Cell culture medium and supplements

-

This compound

-

PMA (Phorbol 12-myristate 13-acetate) or other pathway stimulant (optional)

-

Lysis buffer

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

Secondary antibodies (HRP-conjugated)

-

Western blotting equipment and reagents or an alternative detection method (e.g., AlphaLISA, Meso Scale Discovery).[4][5]

Procedure (Western Blotting):

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

(Optional) Stimulate the cells with a mitogen like PMA for a short period (e.g., 30 minutes) to induce robust ERK1/2 phosphorylation.[5][6]

-

Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Densitometrically analyze the bands to quantify the relative levels of p-ERK1/2.

X-ray Crystallography for Structural Analysis

This protocol provides a high-level overview of the process to determine the crystal structure of MEK1 in a complex with this compound.

Objective: To elucidate the precise binding mode of this compound within the allosteric pocket of MEK1.

Procedure Outline:

-

Protein Expression and Purification: Express and purify a truncated form of human MEK1 that is amenable to crystallization.[7]

-

Crystallization: Screen for crystallization conditions for the MEK1 protein in the presence of this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) or MgATP.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray source to obtain diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the MEK1-PD318088-nucleotide ternary complex using methods like single-wavelength anomalous dispersion (SAD).[7] Refine the structural model to fit the experimental data.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing a MEK inhibitor.

Conclusion

This compound serves as a paradigm for the allosteric inhibition of MEK1/2. Its non-ATP competitive mechanism of action, binding to a distinct pocket adjacent to the active site, offers a valuable approach for targeting the MAPK pathway. The ability to inhibit MEK1/2 without directly competing with the high intracellular concentrations of ATP is a significant advantage. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and to discover and characterize novel allosteric MEK inhibitors for therapeutic development.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | MEK | TargetMol [targetmol.com]

- 14. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

In-Depth Technical Guide: The Effect of PD318088 on MEK1/2 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD318088 is a potent and highly specific allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK1/2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on MEK1/2 kinase activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Allosteric and Non-ATP Competitive Inhibition

This compound exhibits a novel mechanism of action as a non-ATP competitive inhibitor of MEK1/2.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a unique, allosteric hydrophobic pocket adjacent to the ATP-binding site.[3] This binding event locks the MEK1/2 enzyme in a catalytically inactive conformation.

The crystal structures of human MEK1 and MEK2 in complex with this compound and MgATP have revealed the molecular basis for this inhibition.[4] The inhibitor induces several conformational changes in the unphosphorylated MEK enzymes, preventing them from adopting the active conformation required for catalysis. This allosteric inhibition is highly selective for MEK1/2 due to the unique nature of the binding pocket, which is not conserved among other kinase families.

Furthermore, the binding of this compound along with MgATP influences the oligomeric state of MEK1/2. In the presence of this compound and MgATP, the dissociation constant (Kd) for the MEK1 and MEK2 monomer-dimer equilibrium moderately increases from approximately 75 nM to 140 nM.[1] This suggests that the ternary complex slightly favors the monomeric state.

dot

Caption: Signaling pathway showing this compound allosteric inhibition of MEK1/2.

Quantitative Data on MEK1/2 Inhibition

The inhibitory potency of this compound against MEK1 and MEK2 has been quantified through various biochemical assays.

| Parameter | Value | Target(s) | Assay Type | Reference |

| IC50 | 1.4 nM | MEK1/2 | In vitro kinase assay | U.S. Patent Data |

| Kd (monomer-dimer) | ~75 nM (apo) | MEK1/2 | Not specified | [1] |

| Kd (monomer-dimer) | ~140 nM (with this compound + MgATP) | MEK1/2 | Not specified | [1] |

Experimental Protocols

In Vitro MEK1 Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound for MEK1 using a luminescent kinase assay, such as the Kinase-Glo® platform.

Materials:

-

Purified, active MEK1 enzyme

-

Inactive ERK2 (K54R mutant) as a substrate

-

This compound

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Diluted this compound or DMSO (vehicle control)

-

Inactive ERK2 solution

-

Active MEK1 enzyme solution

-

-

Initiation of Kinase Reaction: Add ATP solution to each well to start the reaction. The final concentration of ATP should be at or near the Km for MEK1, if known, to ensure sensitive detection of non-ATP competitive inhibitors.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add an equal volume of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the amount of MEK1 activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

dot

Caption: Workflow for an in vitro MEK1 kinase inhibition assay.

Cellular Assay: Inhibition of ERK Phosphorylation (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.

Materials:

-

Cancer cell line with a constitutively active or inducible MAPK pathway (e.g., HCT116, A375)

-

Complete cell culture medium

-

This compound

-

Serum-free medium (for starvation, if required)

-

Stimulant (e.g., EGF, PMA), if required

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-4 hours).

-

If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the inhibitor pre-treatment.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imager.

-

-

Stripping and Re-probing:

-

To normalize the p-ERK signal, the membrane can be stripped and re-probed for t-ERK and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the t-ERK signal and/or the loading control.

-

Compare the normalized p-ERK levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

-

dot

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound is a valuable research tool for studying the role of the MEK/ERK signaling pathway. Its potent, selective, and allosteric mechanism of inhibition provides a distinct advantage over ATP-competitive inhibitors. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other MEK1/2 inhibitors in both biochemical and cellular assays. A thorough understanding of its mechanism and quantitative effects is crucial for its effective application in cancer research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of PD318088 on Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD318088 is a potent and specific non-ATP competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in human cancers, leading to uncontrolled cell proliferation and survival. This technical guide provides an in-depth overview of the impact of this compound on these fundamental cellular processes. We will explore its mechanism of action, summarize its anti-proliferative effects through quantitative data, and provide detailed experimental protocols for assessing its efficacy. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential therapeutic agent.

Introduction to this compound and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (e.g., RAF), a MAP Kinase Kinase (MEK), and a MAP Kinase (ERK).

This compound is a small molecule inhibitor that specifically targets MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors, this compound binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2.[2] This binding event locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2 (p44/42 MAPK). By inhibiting MEK, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

Quantitative Analysis of Anti-Proliferative Effects

| Cell Line | Cancer Type | BRAF/NRAS Status | IC50 (nM) for PD0325901 |

| A375 | Malignant Melanoma | BRAF V600E | 1.5 |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 2.3 |

| WM-266-4 | Malignant Melanoma | BRAF V600E | 4.1 |

| HT-29 | Colorectal Cancer | BRAF V600E | 8.5 |

| HCT116 | Colorectal Cancer | KRAS G13D | 12 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 18 |

| BxPC-3 | Pancreatic Cancer | KRAS WT | >1000 |

Note: This data is for PD0325901 and is intended to be representative of the expected activity of a potent MEK inhibitor like this compound. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Impact on Cell Cycle Progression

Inhibition of the MEK/ERK pathway by this compound is expected to induce cell cycle arrest, primarily at the G1/S transition. ERK signaling promotes the expression of cyclin D1, a key regulator of the G1 phase of the cell cycle. By blocking ERK activation, this compound treatment leads to decreased cyclin D1 levels, resulting in the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) and subsequent G1 arrest.

Induction of Apoptosis

The MAPK/ERK pathway promotes cell survival by regulating the expression and activity of several pro- and anti-apoptotic proteins. By inhibiting this pathway, this compound can tip the balance towards apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins such as Bim and the downregulation of anti-apoptotic proteins like Mcl-1. The induction of apoptosis can be confirmed by observing classic hallmarks such as caspase activation, DNA fragmentation, and phosphatidylserine externalization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory activity of this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating the effects of this compound.

Apoptotic Signaling Cascade Diagram

Caption: Simplified intrinsic apoptosis pathway induced by MEK inhibition.

Conclusion

This compound is a specific inhibitor of MEK1/2 that effectively blocks the MAPK/ERK signaling pathway. This inhibition leads to a significant reduction in cell proliferation, primarily through G1 cell cycle arrest, and the induction of apoptosis in cancer cells with a dependency on this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the anti-cancer effects of this compound. Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for PD318088 in In Vivo Research

Authors: Gemini AI

Date: November 18, 2025

Abstract

These application notes provide detailed protocols for the dissolution and preparation of PD318088, a potent and selective non-ATP competitive allosteric inhibitor of MEK1/2, for in vivo experimental studies.[1][2][3] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in animal models. This document outlines solubility characteristics, recommended solvents and vehicles, and step-by-step procedures for preparing this compound for various administration routes. Additionally, it includes a summary of the compound's mechanism of action and relevant signaling pathways.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor that is practically insoluble in water, necessitating the use of organic solvents and specific vehicle formulations for in vivo applications.[1][2] To achieve optimal dissolution, auxiliary methods such as warming the solution to 37°C and sonication can be employed.[4] It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can significantly reduce the solubility of the compound.[2]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥ 100 - 112 | ≥ 178.22 - 199.61 | Use of fresh, anhydrous DMSO is recommended.[1][2][4][5] |

| Ethanol | 14 | 24.95 | Sonication is recommended to aid dissolution.[1] |

| Water | < 1 | Insoluble or slightly soluble | Not a suitable solvent for creating stock solutions.[1] |

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

-

Solid Powder: Store at -20°C for up to 3 years.[1]

-

Stock Solutions in Solvent: Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2]

In Vivo Formulation Protocols

The choice of vehicle for in vivo administration depends on the desired route of administration (e.g., oral, intraperitoneal injection) and the required concentration. It is imperative to prepare fresh working solutions for animal dosing and to use the mixed solutions immediately for optimal results.[2][6]

Table 2: Recommended Vehicle Formulations for In Vivo Studies

| Administration Route | Vehicle Composition | Final this compound Concentration |

| Oral (Suspension) | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL |

| Injection (Clear Solution) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 5 mg/mL |

| Injection (Clear Solution) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.75 mg/mL |

| Injection (Clear Solution) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL |

| Injection (Clear Solution) | 5% DMSO + 95% Corn Oil | 0.5 mg/mL |

Detailed Experimental Protocols

Preparation of a 100 mg/mL Stock Solution in DMSO

-

Aseptically weigh the desired amount of this compound powder.

-

Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 100 mg/mL.

-

To aid dissolution, gently warm the vial to 37°C or use an ultrasonic bath until the solution is clear and all solid has dissolved.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol for Oral Administration (Suspension)

This protocol is suitable for preparing a homogeneous suspension of this compound for oral gavage.

-

Weigh 5 mg of this compound powder.

-

Add 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution.

-

Mix thoroughly using a vortex mixer until a homogeneous suspension is achieved.[6]

-

Administer the freshly prepared suspension to the animal.

Protocol for Injection with a PEG300/Tween 80 Vehicle

This formulation results in a clear solution suitable for intraperitoneal or intravenous injection.

-

Prepare a 100 mg/mL stock solution of this compound in DMSO as described in section 4.1.

-

In a sterile tube, add 50 µL of the 100 mg/mL this compound stock solution.

-

Add 400 µL of PEG300 and mix until the solution is clear.[2][6]

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. The final concentration of this compound will be 5 mg/mL.[2][6]

-

Use the final solution immediately for injection.

Protocol for Injection with a Corn Oil Vehicle

This formulation is an alternative for injection, particularly for subcutaneous administration.

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 50 µL of the 10 mg/mL this compound stock solution.

-

Mix thoroughly using a vortex mixer until the solution is clear and homogeneous. The final concentration will be 0.5 mg/mL.

-

Use the freshly prepared solution immediately for injection.[2][6]

Mechanism of Action and Signaling Pathway

This compound is a non-ATP competitive allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signaling pathway.[2][7] this compound binds to a hydrophobic pocket adjacent to the ATP-binding site of MEK1/2, stabilizing the kinase in an inactive conformation.[7][8] This prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, thereby inhibiting cell proliferation and survival signals. The Ras/MEK/ERK pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[7]

Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Overview

The following diagram outlines a typical workflow for preparing this compound for in vivo experiments.

Caption: A generalized workflow for the preparation and administration of this compound for in vivo studies.

References

- 1. This compound | MEK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound | CAS:391210-00-7 | Allosteric MEK1/2 inhibitor, non-ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD 318088 - Labchem Catalog [labchem.com.my]

Application Notes and Protocols for Measuring pERK Levels Using PD318088 in Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the MEK1/2 inhibitor, PD318088, to measure the phosphorylation of Extracellular Signal-regulated Kinase (pERK) via Western blot. This document includes the mechanism of action of this compound, detailed experimental protocols, and representative data for dose-response and time-course studies.

Introduction